1-(3-Phenylpropyl)guanidine
Overview
Description
1-(3-Phenylpropyl)guanidine is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol It is a guanidine derivative, characterized by the presence of a guanidine group attached to a phenylpropyl chain
Mechanism of Action
Target of Action
It is known that guanidine, a compound structurally related to 1-(3-phenylpropyl)guanidine, interacts with several targets such as aldehyde dehydrogenase, mitochondrial, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .
Mode of Action
It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are involved in various biological activities, including non-ribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .
Result of Action
Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .
Action Environment
It is known that the structure–activity relationships and biological properties of guanidine derivatives are important for their potential as therapeutic agents . Additionally, the need for sustainable and environmentally friendly synthetic approaches in this field is underscored .
Preparation Methods
The synthesis of 1-(3-Phenylpropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents . The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation. For instance, S-methylisothiourea has been shown to be an efficient guanidylating agent . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(3-Phenylpropyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur under specific conditions, leading to the replacement of functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Phenylpropyl)guanidine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(3-Phenylpropyl)guanidine can be compared with other guanidine derivatives, such as:
Tetramethylguanidine: Known for its strong basicity and use in organic synthesis.
Phenylguanidine: Similar in structure but lacks the propyl chain, leading to different chemical and biological properties.
Methylguanidine: A simpler derivative with distinct applications in research and industry.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other guanidine derivatives.
Properties
IUPAC Name |
2-(3-phenylpropyl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPPGLNWEIAUEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393203 | |
Record name | 2-(3-phenylpropyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7565-21-1 | |
Record name | N-(3-Phenylpropyl)guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7565-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylpropylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007565211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-phenylpropyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYLPROPYLGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCU844M3TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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